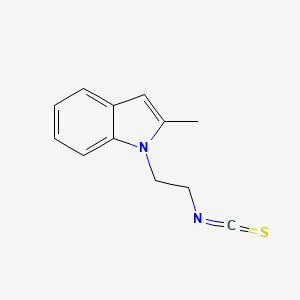
1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole
Overview
Description
1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole is a chemical compound belonging to the class of isothiocyanates Isothiocyanates are known for their diverse biological activities, including anticancer, antimicrobial, and antioxidant properties
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole can be synthesized through the reaction of 2-methyl-1H-indole with 2-bromoethyl isothiocyanate under basic conditions. The reaction typically involves the use of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the isothiocyanate group can yield amines using reducing agents such as lithium aluminum hydride.
Substitution: The isothiocyanate group can undergo nucleophilic substitution reactions with amines, alcohols, or thiols to form corresponding thioureas, carbamates, or dithiocarbamates.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Amines, alcohols, thiols, organic solvents like dichloromethane or ethanol.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Thioureas, carbamates, dithiocarbamates.
Scientific Research Applications
1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Studied for its potential anticancer properties, particularly in inducing apoptosis in cancer cells.
Medicine: Investigated for its antimicrobial and antioxidant activities, which could be beneficial in developing new therapeutic agents.
Industry: Utilized in the production of functional materials, such as coatings and adhesives, due to its reactive isothiocyanate group.
Mechanism of Action
The mechanism of action of 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole involves its interaction with cellular proteins and enzymes. The isothiocyanate group can react with nucleophilic amino acid residues, such as cysteine, in proteins, leading to the formation of covalent adducts. This can result in the inhibition of enzyme activity or the induction of cellular stress responses, such as the generation of reactive oxygen species (ROS). These effects can ultimately lead to cell death, particularly in cancer cells.
Comparison with Similar Compounds
1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole can be compared with other isothiocyanates, such as phenethyl isothiocyanate and benzyl isothiocyanate. While all these compounds share the isothiocyanate functional group, they differ in their alkyl or aryl substituents, which can influence their reactivity and biological activities. For example:
Phenethyl isothiocyanate: Known for its potent anticancer properties and ability to induce apoptosis in cancer cells.
Benzyl isothiocyanate: Exhibits strong antimicrobial and antioxidant activities.
The unique structure of this compound, with its indole core and isothiocyanate group, makes it a valuable compound for various scientific applications.
Properties
IUPAC Name |
1-(2-isothiocyanatoethyl)-2-methylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2S/c1-10-8-11-4-2-3-5-12(11)14(10)7-6-13-9-15/h2-5,8H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFWFSHKZQKIDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


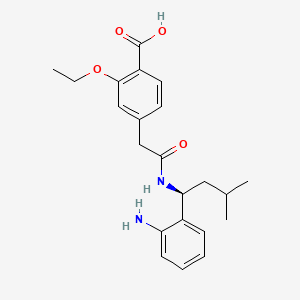
(propan-2-yl)amine](/img/structure/B1387362.png)
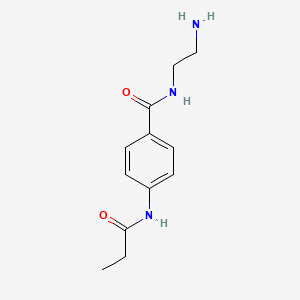
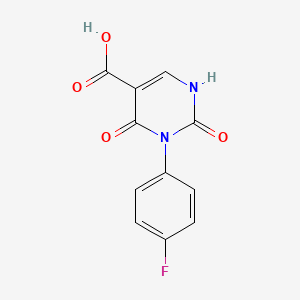
![N-benzyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide](/img/structure/B1387367.png)
![Methyl 4-[2-(tert-butylamino)imidazo[1,2-a]pyrimidin-3-yl]benzoate](/img/structure/B1387370.png)
![3-bromo-N-(2-fluorophenyl)-2-methylpyrazolo[1,5-c]pyrimidine-5-carboxamide](/img/structure/B1387371.png)
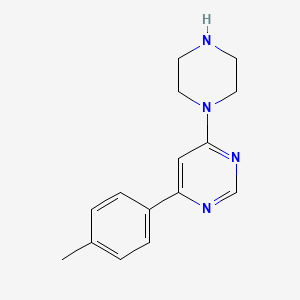
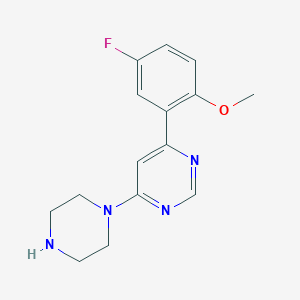
![3-(Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6-ylthio)propanoic acid](/img/structure/B1387377.png)

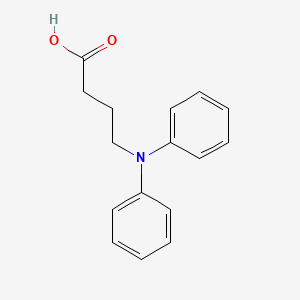

![Ethyl 4-{[(2-methyl-5,6-dihydro-1,4-oxathiin-3-yl)carbonyl]amino}benzoate](/img/structure/B1387384.png)
